

# 2'-azido vs 2'-O-methyl guanosine properties

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## Compound Focus: 2'-Azido guanosine

CAS No.: 60921-30-4

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## Comparison at a Glance

Property	2'-Azido Guanosine	2'-O-Methyl Guanosine
Key Modification	2'-deoxy-2'-azido	2'-O-methyl
Sugar Pucker	Favors C3'-endo (A-form) [1] [2]	Favors C3'-endo (A-form) [3]
Impact on Duplex Stability (vs. unmodified RNA)	Slight decrease [1]	Increased [3]
Nuclease Resistance	High [1]	High [3]
Key Applications	Bioorthogonal labeling (Click chemistry), siRNA [1] [2]	Therapeutics (splice-switching, antisense, siRNA), Aptamers [4] [3]
Tolerance in siRNA Guide Strand	Well-tolerated, even at cleavage site [1] [2]	Well-established for use in siRNA [3]
Synthetic Challenge	High (azide reactivity conflicts with standard phosphoramidite chemistry) [1]	Standard (commercial phosphoramidites available) [4]

## Detailed Properties and Experimental Data

### 2'-Azido Guanosine

The 2'-azido group is a small, bioorthogonal moiety that can be used for site-specific labeling via Click chemistry without interfering with natural biological processes [1].

- **Structural Insights:** Crystallographic studies confirm that the 2'-azido modification supports the **C3'-endo ribose conformation**, which is typical for A-form RNA duplexes. The azido group resides in the RNA's minor groove and can participate in unique, water-bridged hydrogen-bonding patterns [1] [2].
- **Functional Performance in siRNA:** Research shows that 2'-azido modifications are **well-tolerated in the guide strand of siRNAs**. Silencing activity against the brain acid-soluble protein 1 (BASP1) gene was maintained even when the modification was placed directly at the cleavage site [1] [2]. Furthermore, 2'-azido can be combined with other modifications like 2'-fluoro and 2'-O-methyl to create siRNAs with tunable properties [2].
- **Synthesis Protocol:** Standard phosphoramidite chemistry is problematic due to the reactivity of azides with phosphorous(III) species [1]. An efficient solution is a **post-synthetic diazotransfer reaction**:
  - **Synthesize Oligonucleotide with 2'-Amino Guanosine:** Use standard solid-phase synthesis with 2'-amino guanosine phosphoramidites [1].
  - **Diazotransfer Reaction:** Treat the purified 2'-NH<sub>2</sub>-RNA with **fluorosulfonyl azide (FSO<sub>2</sub>N<sub>3</sub>, 150 mM in MTBE)** for ~24 hours at room temperature [1].
  - **Purify:** The resulting 2'-N<sub>3</sub>-RNA can be purified by standard methods, such as ethanol precipitation or HPLC [1].

### 2'-O-Methyl Guanosine

The 2'-O-methyl (2'-OMe) group is one of the most widely used and studied RNA modifications in therapeutic oligonucleotide development [4] [3].

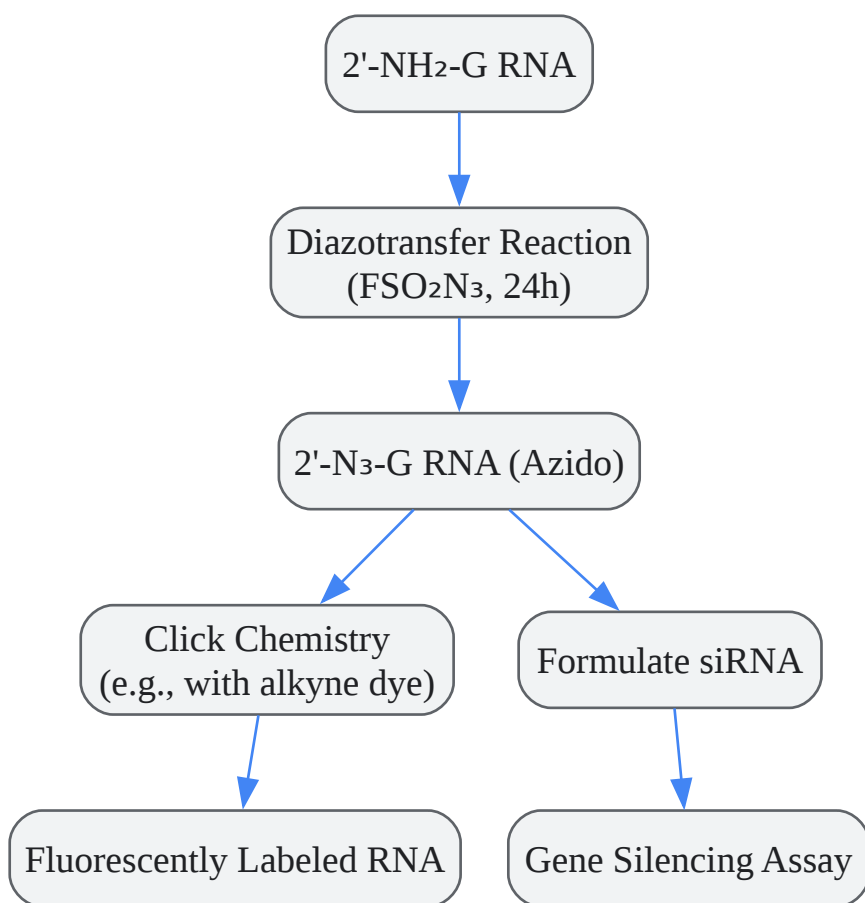
- **Impact on Oligonucleotide Properties:** This modification significantly enhances **nuclease resistance** and increases **binding affinity (duplex stability)** for complementary RNA strands compared to unmodified RNA [3]. These properties are crucial for the in vivo efficacy of therapeutic oligonucleotides.
- **Therapeutic Application as SSOs:** 2'-O-Methyl-modified oligonucleotides can be used as **splice-switching oligonucleotides (SSOs)**. They are typically synthesized with a **phosphorothioate (PS) backbone** to improve cellular uptake and pharmacokinetics, but the PS linkages are associated with

toxicity [4]. Recent studies on 2'-O-AECM (a related amino-functionalized 2'-O-modification) show that efficient splice-switching activity is possible even with a natural phosphodiester backbone, suggesting a path to reduce PS-dependent toxicities [4].

- **Enzymatic Synthesis for Aptamer Development:** Wild-type DNA polymerases often poorly incorporate 2'-O-alkyl-modified nucleotides. However, engineered mutants like **KOD DGLNK DNA polymerase** can efficiently synthesize fully-2'-O-methyl-modified oligonucleotides, enabling the generation of modified aptamer libraries with enhanced stability [3].

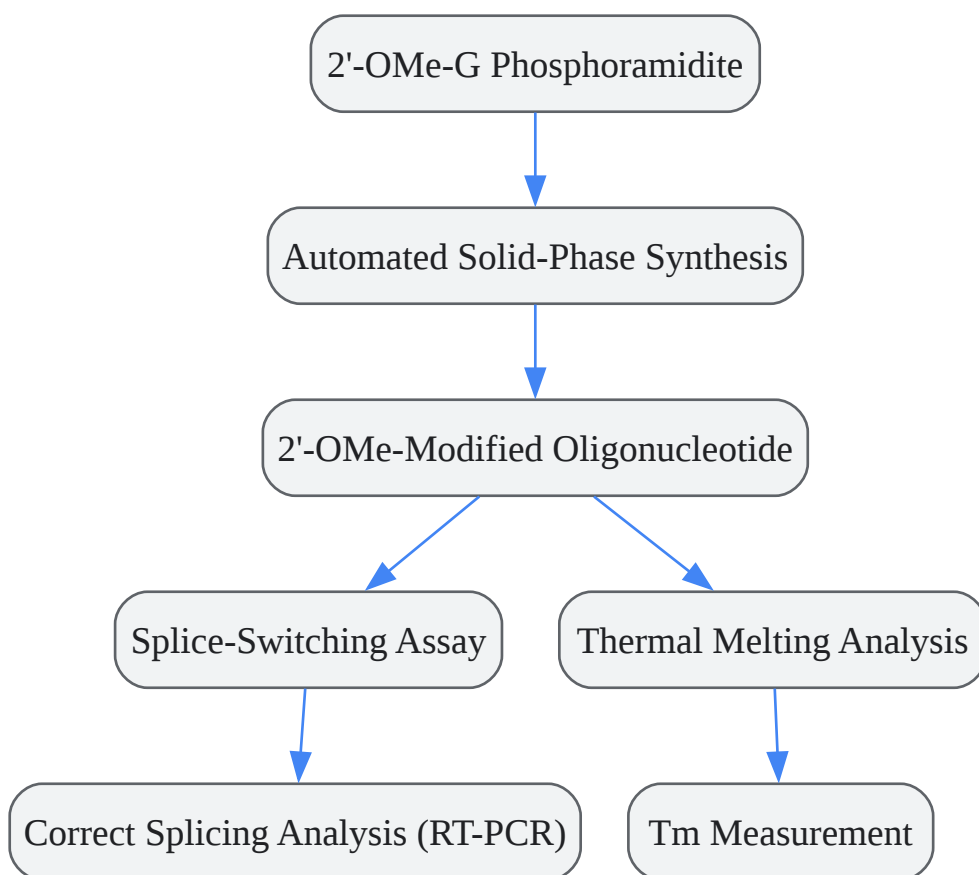
## Experimental Workflows

The diagrams below illustrate the core experimental workflows for synthesizing and applying these modified nucleosides.



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### Synthesis and Application of 2'-Azido Guanosine



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### Synthesis and Application of 2'-O-Methyl Guanosine

## Key Takeaways for Researchers

- **Choose 2'-Azido Guanosine for chemical biology applications** that require site-specific, bioorthogonal conjugation, such as fluorescent labeling, pull-down assays, or studying RNA localization and dynamics [1].
- **Choose 2'-O-Methyl Guanosine for therapeutic development** where the primary goals are to enhance nuclease resistance, increase target affinity, and improve in vivo stability, as evidenced by its use in approved drugs and numerous clinical trials [4] [3].
- **Consider synthetic accessibility.** While 2'-O-methyl building blocks are commercially available for standard synthesis, incorporating 2'-azido modifications requires more specialized protocols, such as post-synthetic conversion from 2'-amino precursors [1].

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